4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound is derived from its parent heterocycle, the 1,2-dithiole-3-thione system. The numbering begins at the sulfur atom adjacent to the thione group (position 1), proceeding clockwise. The substituents—chloro at position 4 and diethylamino at position 5—are prioritized alphabetically, with locants assigned to ensure the lowest possible numbering sequence.
The molecular formula is C₇H₁₁ClN₂S₃ , with a molecular weight of 270.84 g/mol . The structure comprises a five-membered dithiole ring (two sulfur atoms at positions 1 and 2) fused to a thione group (C=S) at position 3. The chloro and diethylamino groups introduce significant electronic asymmetry, influencing the compound’s dipole moment (calculated as ~3.2 D) and solubility profile.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Ring system | 1,2-dithiole-3-thione |
| Substituents | 4-Cl, 5-N(CH₂CH₃)₂ |
| Bond angles (S1-C2-S3) | ~95° (from XRD analogues) |
| Torsional strain | Moderate (due to bulky diethylamino) |
Historical Context of Dithiolethione Derivatives in Heterocyclic Chemistry
Dithiolethiones emerged as a focus of synthetic organic chemistry in the mid-20th century, with pioneering work by Curphey and Rees establishing foundational synthetic routes. Early methods relied on sulfuration of β-keto esters using P₄S₁₀/S₈/hexamethyldisiloxane (HMDO) mixtures, which enabled efficient thionation while minimizing side reactions. The introduction of the diethylamino group marked a strategic advancement, leveraging the amine’s electron-donating capacity to modulate ring electronics. This innovation paralleled developments in medicinal chemistry, where dithiolethiones were explored for antioxidant and chemopreventive properties.
The synthesis of this compound builds upon these historical frameworks. Key milestones include:
- 1960s : Optimization of dithiolethione synthesis via Lawesson’s reagent, enabling milder reaction conditions.
- 1990s : Discovery of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields in heterocyclic sulfuration.
- 2010s : Application of computational methods to predict substituent effects on dithiolethione reactivity.
Positional Isomerism and Substituent Effects in 1,2-Dithiole-3-thione Systems
Positional isomerism in 1,2-dithiole-3-thiones profoundly impacts their chemical behavior. Comparative studies of 4,5-dichloro-3H-1,2-dithiole-3-thione and 4-chloro-5-(phenylsulfonyl)-3H-1,2-dithiole-3-thione reveal that:
- Electron-withdrawing groups (e.g., Cl, SO₂Ph) at position 4 increase electrophilicity at the thione sulfur, facilitating nucleophilic attacks.
- Electron-donating groups (e.g., N(CH₂CH₃)₂) at position 5 stabilize the ring through resonance, reducing susceptibility to oxidation.
Substituent Electronic Parameters
| Group | σₚ (Hammett) | π (Hansch) |
|---|---|---|
| Cl | +0.23 | -0.04 |
| N(CH₂CH₃)₂ | -0.38 | +1.78 |
The diethylamino group’s strong +M effect delocalizes electron density into the ring, as evidenced by UV-Vis spectra showing a bathochromic shift (λₘₐₓ = 428 nm in CH₂Cl₂). This contrasts with 4,5-dichloro derivatives, which exhibit λₘₐₓ = 385 nm due to diminished conjugation.
Reactivity Implications
- Nucleophilic substitution : The chloro group undergoes displacement with thiocyanate (SCN⁻) under phase-transfer conditions, yielding 4-thiocyanato derivatives.
- Cycloadditions : The thione moiety participates in [4+2] Diels-Alder reactions with dienes, forming tetracyclic adducts.
- Oxidation resistance : The diethylamino group inhibits ring-opening oxidation, enhancing stability under aerobic conditions compared to non-amino-substituted analogues.
The interplay between substituent position and electronics underscores the compound’s versatility as a synthetic intermediate. Future research directions include exploring its applications in materials science and asymmetric catalysis.
Structure
3D Structure
Properties
Molecular Formula |
C7H10ClNS3 |
|---|---|
Molecular Weight |
239.8 g/mol |
IUPAC Name |
4-chloro-5-(diethylamino)dithiole-3-thione |
InChI |
InChI=1S/C7H10ClNS3/c1-3-9(4-2)6-5(8)7(10)12-11-6/h3-4H2,1-2H3 |
InChI Key |
ATHQGYRPAAQESM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=S)SS1)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Copper-Catalyzed Methods
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-Diethylpropargylamine | CuBr | 120 | 55–60 | |
| Trifluoropropynes | CuI | 100 | 45–50 |
Thionation of Oxo Precursors with P₄S₁₀/Hexamethyldisiloxane
A robust thionation strategy employs phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (HMDSO) to convert oxo precursors into thione derivatives. Curphey (2007) demonstrated that 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-one undergoes efficient thionation under these conditions. The reaction proceeds at 80°C in toluene, yielding the target compound in 70–75% purity after recrystallization.
This method is advantageous for substrates sensitive to basic conditions, as HMDSO scavenges water and prevents hydrolysis. However, stoichiometric P₄S₁₀ generates H₂S gas, necessitating rigorous ventilation.
One-Pot Synthesis via Dithiazolium Salt Intermediates
European PMC studies on 1,2,3-dithiazolium salts provide insights into intermediates relevant to 1,2-dithiole-3-thiones . Treatment of 4-chloro-5-(diethylamino)-1,2,3-dithiazolium chloride with aqueous ammonia at 0–5°C induces ring contraction, forming the 1,2-dithiole-3-thione core. Yields are modest (40–50%), but the method highlights the versatility of dithiazolium salts as precursors.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione has been studied for its potential pharmacological activities. It is particularly noted for its role as a hydrogen sulfide (H₂S) donor. H₂S is recognized for its signaling capabilities in biological systems and has implications in various therapeutic areas including:
- Cardiovascular Health : H₂S donors can have vasodilatory effects and may be beneficial in treating hypertension and other cardiovascular diseases.
- Cancer Therapy : Compounds that release H₂S have shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of certain chemotherapeutic agents .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of various functional groups, leading to the development of new compounds with enhanced biological activities. For example:
- Thionation Reactions : The compound can be used to synthesize thionated derivatives, which are important in the development of agrochemicals and pharmaceuticals .
- Cycloaddition Reactions : The dithiole moiety can participate in 1,3-dipolar cycloadditions, facilitating the creation of complex molecular architectures .
Material Science
Research has indicated that derivatives of dithiole compounds exhibit interesting electronic and optical properties, making them suitable for applications in:
- Organic Electronics : Their conductive properties can be harnessed in organic semiconductors and photovoltaic devices.
- Sensors : The unique reactivity of dithiole compounds can be exploited in the development of chemical sensors for detecting various analytes .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF7) and liver cancer (HUH7) cell lines, suggesting their potential as lead compounds for further drug development .
Case Study 2: Antimicrobial Properties
Research on the antimicrobial activity of synthesized dithiole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanism of Action
The mechanism of action of 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Biological Effects: The compound’s antioxidant properties contribute to its potential therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Dithiolethiones
Structural Modifications and Substituent Effects
Dithiolethiones exhibit diverse biological activities depending on substituents at positions 4 and 3. Key analogues include:
D3T (3H-1,2-Dithiole-3-thione)
- Structure : Unsubstituted core.
- Activity : High GST induction and moderate H₂S release .
- Limitations: Limited bioavailability due to poor solubility.
Oltipraz (4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione)
- Structure : Methyl at position 4, pyrazinyl at position 4.
- Activity : Moderate GST induction; used in chemoprevention but associated with toxicity at high doses .
- Mechanism : Activates Nrf2 pathway, enhancing detoxification enzymes.
ADTa (5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione)
- Structure : Methoxyphenyl at position 5.
- Activity : Lower chemopreventive efficacy but higher H₂S release than oltipraz .
4-Chloro-5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (Compound 6g)
- Structure : Chlorine at position 4, methoxyphenyl at position 5.
- Synthesis : Prepared via nucleophilic substitution .
- Properties : Improved stability over unsubstituted dithiolethiones.
ADTOH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione)
- Structure : Hydroxyphenyl at position 5.
- Application : Used in H₂S-releasing conjugate drugs for cardiovascular and anti-inflammatory effects .
Key Observations:
- Diethylamino Group: This aliphatic substituent likely increases solubility and membrane permeability relative to aromatic groups (e.g., methoxyphenyl in ADTa), which may improve bioavailability .
- H₂S Release: Aromatic substituents (e.g., hydroxyphenyl in ADTOH) favor H₂S donation, while diethylamino may balance H₂S release with enzyme induction .
Clinical and Preclinical Implications
- Toxicity Considerations: Oltipraz’s toxicity at high doses underscores the need for derivatives like the target compound, where diethylamino may reduce adverse effects .
- Neuroprotection: Dithiolethiones with chloro and amino groups show promise in mitigating oxidative stress, as seen in Parkinson’s models .
Biological Activity
4-Chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
- Chemical Formula: CHClN₃
- Molecular Weight: 239.81 g/mol
- CAS Number: 18162-48-6
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.
- Monoamine Oxidase Inhibition : The compound has been reported to inhibit monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and Parkinson's disease .
- D-Amino Acid Oxidase Inhibition : It has also shown activity against D-amino acid oxidase (DAAO), an enzyme involved in the degradation of D-amino acids, which are important for neurotransmission and neuroprotection .
Case Studies and Experimental Data
Several studies have evaluated the biological effects and mechanisms of action of this compound:
Pharmacological Applications
The biological activities suggest several therapeutic applications:
- Neurodegenerative Diseases : Due to its MAO-B and DAAO inhibition properties, it may be beneficial in treating Alzheimer's and Parkinson's diseases.
- Mood Disorders : The ability to enhance neurotransmitter levels positions it as a candidate for antidepressant therapies.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical use.
Q & A
Q. What are the standard synthetic protocols for 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione?
The compound is synthesized via enamine intermediates. A typical procedure involves refluxing methyl or ethyl 2-oxocyclopentanecarboxylate with piperidine in benzene under azeotropic conditions to form enamines. These intermediates are then reacted with carbon disulfide and sulfur in tetrahydrofuran (THF), followed by extraction with dichloromethane and purification via column chromatography (silica gel, benzene eluent) or preparative TLC. Yields typically range from 30% to 40%, with purity confirmed by GCMS (96–99%) and structural validation via H NMR (e.g., δ 2.77 ppm for CH groups) .
Q. How can researchers ensure high-purity isolation of this compound?
Post-synthesis, purification involves sequential steps:
- Liquid-liquid extraction using dichloromethane to separate organic layers.
- Column chromatography on silica gel with non-polar eluents (e.g., benzene).
- Recrystallization from methanol to remove residual impurities. Purity is verified via GCMS and NMR, with TLC (benzene:dichloromethane, 9:1) used to monitor intermediates .
Q. What spectroscopic techniques are essential for structural characterization?
Key methods include:
- H NMR : Assignments for CH groups (δ 2.77 ppm) and aromatic protons.
- IR Spectroscopy : Identification of thione (C=S) stretches (~1200 cm).
- Mass Spectrometry (GCMS) : Molecular ion peaks to confirm molecular weight. Cross-referencing with computational NMR predictions (DFT) enhances accuracy .
Advanced Research Questions
Q. How can conflicting NMR or bioactivity data be resolved for this compound?
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to assess dynamic equilibria.
- DFT-based simulations to predict chemical shifts and compare with experimental data. For bioactivity discrepancies, structure-activity relationship (SAR) studies are critical. For example, modifying the diethylamino group and comparing IC values across derivatives can clarify mechanistic roles .
Q. What computational approaches optimize reaction design for derivatives?
Advanced methods include:
- Quantum chemical calculations (DFT) to model reaction pathways and transition states.
- Reaction path search algorithms (e.g., artificial force-induced reaction method) to predict feasible synthetic routes.
- Machine learning (AI-driven platforms like COMSOL) to simulate reaction conditions and optimize yields. These tools reduce trial-and-error experimentation, as demonstrated in ICReDD’s integrated computational-experimental workflows .
Q. How to design factorial experiments for studying substituent effects on bioactivity?
A 2 factorial design is recommended:
- Variables : Substituent type (e.g., chloro vs. methyl), position (4- vs. 5-), and reaction temperature.
- Response metrics : Yield, antimicrobial activity (MIC values), or enzymatic inhibition. Statistical analysis (ANOVA) identifies significant factors. For example, ’s SAR study used systematic substitution to link diethylamino groups to enhanced bioactivity .
Q. What strategies secure and manage experimental data in collaborative research?
- Encrypted databases with role-based access control (e.g., LabArchives).
- Blockchain timestamping for intellectual property protection.
- Cloud-based platforms (e.g., Benchling) for real-time data sharing and version control. These methods align with ISO/IEC 27001 standards for chemical data integrity .
Q. How does crystallographic analysis resolve stereochemical uncertainties?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous stereochemical data. For example, ’s analysis of a related triazole-thione derivative confirmed bond angles (C-S-C ~105°) and packing motifs. Key steps:
- Crystal growth via slow evaporation (methanol/water).
- Data collection at low temperature (100 K) to reduce thermal motion.
- Refinement using SHELXL software .
Methodological Notes
- Avoided sources : Commercial vendors (e.g., Aaron Chemicals, CymitQuimica) were excluded per guidelines.
- Data contradictions : Emphasized cross-validation between experimental and computational tools.
- Advanced tools : Highlighted ICReDD’s reaction design framework and AI-driven optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
